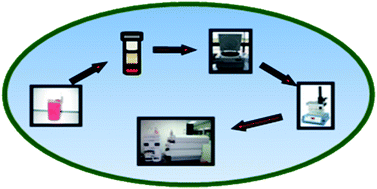A multiclass method for endocrine disrupting chemical residue analysis in human placental tissue samples by UHPLC–MS/MS†
Analytical Methods Pub Date: 2011-08-01 DOI: 10.1039/C1AY05162H
Abstract
The group of compounds commonly called endocrine-disrupting chemicals covers a wide range of synthetic and natural substances able to alter the normal


Recommended Literature
- [1] Selenacalix[3]triazines: synthesis and host–guest chemistry†
- [2] Proceedings of the Society of Public Analysts and other Analytical Chemists
- [3] An excellent colorimetric and “turn off” fluorescent probe for tetrahydrofuran based on a luminescent macrocyclic samarium(iii) complex†
- [4] Hydrothermal synthesis of novel photosensitive gold and silver bimetallic nanoclusters protected by adenosine monophosphate (AMP)†
- [5] Ion spatial distributions at the liquid–vapor interface of aqueous potassium fluoride solutions
- [6] Reversible and hydrogen bonding-assisted piezochromic luminescence for solid-state tetraaryl-buta-1,3-diene†
- [7] The determination of small amounts of tin
- [8] Hierarchical core–shell heterostructure of H2O-oxidized ZnO nanorod@Mg-doped ZnO nanoparticle for solar cell applications
- [9] Novel quercetin and apigenin-acetamide derivatives: design, synthesis, characterization, biological evaluation and molecular docking studies†
- [10] A facile synthesis of copper nanoparticles supported on an ordered mesoporous polymer as an efficient and stable catalyst for solvent-free sonogashira coupling Reactions†










